Acid Blue 129

Description

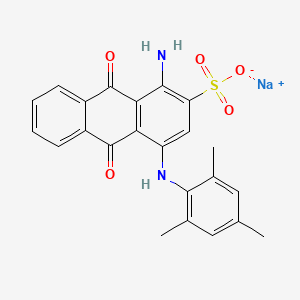

Structure

2D Structure

Properties

IUPAC Name |

sodium;1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5S.Na/c1-11-8-12(2)21(13(3)9-11)25-16-10-17(31(28,29)30)20(24)19-18(16)22(26)14-6-4-5-7-15(14)23(19)27;/h4-10,25H,24H2,1-3H3,(H,28,29,30);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRETZLLHOMHNNB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064307 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6397-02-0, 12217-21-9 | |

| Record name | Acid blue 129 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006397020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)-, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Acid Blue 129

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Acid Blue 129 (C.I. 62058), an anthraquinone-based synthetic dye. The information is curated for professionals in research and development who require detailed chemical data for applications ranging from analytical chemistry to environmental science.

General Chemical Properties

This compound is a synthetic dye belonging to the anthraquinone (B42736) class, characterized by its vibrant blue color.[1][2] It is widely used in the textile industry for dyeing protein fibers like wool and silk, as well as synthetic fibers such as nylon.[2][3] Its chemical structure features sulfonic acid groups, which impart water solubility and facilitate its application from acidic dye baths.[1][4] The compound is also frequently utilized as a model pollutant in environmental studies focused on wastewater treatment technologies due to its stability and persistence.[4]

| Property | Value | Reference |

| CAS Number | 6397-02-0 | [1][2][5] |

| Molecular Formula | C₂₃H₁₉N₂NaO₅S | [2][5][6][7] |

| Molecular Weight | 458.46 g/mol | [2][5] |

| IUPAC Name | Sodium 1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonate | [4] |

| Synonyms | C.I. This compound; Atanyl Blue PRL; Sodium 1-amino-4-(2,4,6-trimethylanilino)anthraquinone-2-sulfonate; Acid Fast Blue BS; Solway Blue RB; Weak Acid Brilliant Blue P-R | [1][6][7] |

| Chemical Structure | Anthraquinone | [2][4] |

Physical and Spectroscopic Properties

This compound exists as a dark blue to purple powder.[8][9] Its solubility characteristics can appear contradictory in literature; while it is classified as an acid dye with sulfonic acid groups for water solubility, some sources report it as poorly or partly miscible in water, with a specific solubility of 10 g/L at 90°C.[1][8][10][11] This suggests that its solubility is temperature-dependent and may not be high under all conditions.

Table 2.1: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | Dark-blue or dark purple powder | [8][9] |

| Melting Point | >300 °C (>572 °F) | [8][9][11] |

| Solubility | 10 g/L in water (at 90°C) |[10][11][12] |

Table 2.2: Spectroscopic Properties

| Wavelength (λmax) | Conditions / Solvent | Reference |

|---|---|---|

| 629 nm | Not specified | [4][11][13] |

| 600 nm | Aqueous solution | [4] |

| 594 nm | Aqueous solution (pH 4-12) |[4] |

Chemical Stability and Reactivity

This compound is stable under normal temperature and pressure conditions.[5] However, it is incompatible with strong oxidizing and reducing agents.[5] Contact with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches should be avoided to prevent potential ignition.[8]

Reactivity Profile:

-

In Concentrated Sulfuric Acid: Dissolves to form a blue solution, which turns reddish-blue upon dilution.[10][11]

-

In Concentrated Nitric Acid: Produces a ginger-yellow color.[10][11]

-

With Hydrochloric Acid: The color of its aqueous solution remains unchanged, but a precipitate forms.[10][11]

-

With Sodium Hydroxide: The solution turns bluish-purple, accompanied by precipitation.[10][11]

-

Hazardous Decomposition: When heated to decomposition, it can emit irritating and toxic fumes and gases.[5]

-

Polymerization: Hazardous polymerization will not occur.[5]

Experimental Protocols

4.1 Synthesis of this compound

The primary manufacturing method for this compound involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 2,4,6-Trimethylbenzenamine.[2][14] Industrial synthesis often uses a copper catalyst.[15]

General Protocol Outline:

-

Reactant Preparation: 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromaminic acid) and 2,4,6-Trimethylbenzenamine are prepared in an aqueous medium.

-

Condensation Reaction: The reactants are mixed in the presence of a catalyst, such as a monovalent copper complex, which has been shown to improve reaction efficiency and reduce byproducts.[15] An acid-binding agent is also added.

-

Heating: The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the this compound molecule.

-

Isolation and Purification: After the reaction is complete, the product is isolated from the reaction mixture. This may involve filtration, washing, and drying to obtain the final dye powder.

Caption: Synthesis workflow for this compound.

4.2 Adsorption Studies for Wastewater Treatment

This compound is a common target compound for testing the efficacy of new adsorbents for wastewater remediation. The following protocol is a generalized methodology based on such studies.[4][16]

Methodology:

-

Preparation of Dye Stock Solution: A stock solution of this compound (e.g., 1000 mg/L) is prepared by dissolving a known weight of the dye in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.

-

Batch Adsorption Experiments:

-

A fixed amount of adsorbent material (e.g., activated carbon) is added to a series of flasks containing the dye solution at a known initial concentration.[16]

-

The flasks are agitated in a shaker bath at a constant temperature for a specified period to reach equilibrium.

-

Parameters such as pH, adsorbent dosage, initial dye concentration, and temperature are varied systematically to study their effect on dye removal.

-

-

Analysis:

-

After agitation, the solution is separated from the adsorbent by centrifugation or filtration.

-

The remaining concentration of this compound in the supernatant is determined spectrophotometrically by measuring the absorbance at its λmax (e.g., 600 nm).[4]

-

-

Data Evaluation: The amount of dye adsorbed per unit mass of adsorbent (qₑ) is calculated. The data is then fitted to various kinetic (e.g., pseudo-first-order, pseudo-second-order) and isotherm (e.g., Langmuir, Freundlich) models to understand the adsorption mechanism and capacity.[4][17]

Caption: Experimental workflow for an adsorption study.

4.3 Nonlinear Absorption (NLA) Analysis

Recent studies have investigated the nonlinear optical properties of this compound using the Z-scan method. This technique is crucial for identifying materials for applications in nonlinear optics.[18]

Methodology:

-

Sample Preparation: Solutions of this compound are prepared in various polar solvents (e.g., ethanol, methanol, DMSO).

-

Characterization: The linear absorption and fluorescence spectra of the solutions are recorded using UV-Visible and fluorescence spectrophotometers.

-

Z-Scan Measurement: The open-aperture (OA) Z-scan method is employed using a laser source (e.g., at 650 nm).[18] The sample is moved along the z-axis through the focal point of a lens, and the transmitted intensity is measured.

-

Data Analysis: The OA Z-scan curve reveals the nature of the nonlinear absorption. A peak indicates saturable absorption (SA), while a valley indicates reverse saturable absorption (RSA).[18] From this data, the nonlinear absorption coefficient (β) and the imaginary part of the third-order nonlinear susceptibility can be calculated.[18]

Conclusion

This compound possesses a well-defined set of chemical and physical properties that make it a staple in the textile industry and a valuable model compound in environmental and materials science research. Its anthraquinone structure provides high stability, while its sulfonic acid group ensures applicability from aqueous solutions. Understanding its reactivity, spectroscopic signature, and behavior in experimental settings is critical for its effective and safe use in various scientific and industrial applications.

References

- 1. CAS 6397-02-0: this compound | CymitQuimica [cymitquimica.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. hztya.com [hztya.com]

- 4. This compound | 6397-02-0 | Benchchem [benchchem.com]

- 5. cncolorchem.com [cncolorchem.com]

- 6. This compound | C23H19N2NaO5S | CID 23675739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound | 6397-02-0 [chemicalbook.com]

- 11. This compound CAS#: 6397-02-0 [amp.chemicalbook.com]

- 12. This compound | 6397-02-0 [amp.chemicalbook.com]

- 13. This compound Dye content 25 6397-02-0 [sigmaaldrich.com]

- 14. worlddyevariety.com [worlddyevariety.com]

- 15. CN104312193A - Method for the synthesis of anthraquinone dye or chromophore by aryl amination of bromoacid - Google Patents [patents.google.com]

- 16. Preparation, Characterization and Removal of this compound and Erioglaucine Dyes from Aqueous Solution by Corn Cob Based Activated Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Nonlinear Absorption Features of this compound Dye in Polar Solvents: Role of Solvents on Solute Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

Acid Blue 129 molecular structure and formula.

This technical guide provides a comprehensive overview of the chemical and physical properties of Acid Blue 129, a synthetic anthraquinone (B42736) dye. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on this compound. This document outlines its molecular structure, formula, physicochemical properties, and includes representative experimental protocols for its synthesis and application in histological staining.

Molecular Structure and Chemical Formula

This compound is an acid dye belonging to the anthraquinone class, characterized by a central anthraquinone core. Its IUPAC name is sodium 1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonate[1]. The presence of a sulfonic acid group imparts water solubility and allows it to bind to protein fibers in acidic conditions.

The molecular structure of this compound is depicted below:

Figure 1: 2D molecular structure of this compound.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of this compound are summarized in the tables below. There are minor discrepancies in the reported molecular formula and weight across different suppliers; the data from PubChem is presented here as a reliable reference.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₁₉N₂NaO₅S | [1][2] |

| Molecular Weight | 458.5 g/mol | [1] |

| CAS Number | 6397-02-0 | [1][3] |

| Appearance | Dark blue or dark purple powder | [3] |

| Melting Point | > 300 °C | [3] |

| Synonyms | C.I. This compound, Atanyl Blue PRL, C.I. 62058 | [2][3] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data | Reference(s) |

| UV-Visible Absorption | λmax ≈ 594 nm (in aqueous solution) | [4] |

| Fluorescence Emission | 650 - 668 nm (in various polar solvents) | [5] |

| Infrared (IR) Spectroscopy | While specific peak data is not readily available, the spectrum is expected to show characteristic absorptions for N-H, C-H (aromatic and aliphatic), C=O (quinone), S=O (sulfonate), and C-N bonds. | [6] |

| NMR Spectroscopy | Detailed ¹H and ¹³C NMR data are not widely published in the scientific literature. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a general protocol for its application in histological staining.

Synthesis of this compound via Ullmann Condensation

The industrial synthesis of this compound is achieved through a copper-catalyzed N-arylation known as the Ullmann condensation. The reaction involves the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromaminic acid) with 2,4,6-trimethylaniline[2]. The following is a representative laboratory-scale protocol derived from general procedures for this reaction type.

Materials:

-

1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid

-

2,4,6-trimethylaniline

-

Copper(I) iodide (CuI) or other suitable copper catalyst

-

Anhydrous sodium carbonate or another suitable base

-

High-boiling point polar solvent (e.g., N,N-dimethylformamide (DMF) or nitrobenzene)

Procedure:

-

To a reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, a molar excess of 2,4,6-trimethylaniline, and the base.

-

Add the polar solvent to the flask.

-

Deaerate the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Add a catalytic amount of the copper salt to the reaction mixture.

-

Heat the mixture to a high temperature (typically 150-210 °C) and maintain it under a nitrogen atmosphere.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Precipitate the product by pouring the reaction mixture into a large volume of water or a suitable anti-solvent.

-

Filter the crude product, wash it with water to remove inorganic salts and residual solvent, and then dry it.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

General Histological Staining Protocol with Acid Dyes

Solutions:

-

This compound Staining Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of distilled water containing 1 mL of glacial acetic acid.

-

Differentiating Solution: 0.5% acetic acid in distilled water.

Procedure:

-

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections to distilled water.

-

Place the slides in the 1% this compound staining solution for 5-10 minutes.

-

Rinse the slides briefly in distilled water.

-

Differentiate the staining by dipping the slides in the 0.5% acetic acid solution for a few seconds, while monitoring the color intensity microscopically.

-

Wash the slides in running tap water for 2-3 minutes.

-

(Optional) Counterstain with a nuclear stain such as Nuclear Fast Red or Hematoxylin, if desired.

-

Dehydrate the sections through graded alcohols.

-

Clear the sections in xylene or a xylene substitute.

-

Mount with a resinous mounting medium.

Expected Results:

-

Cytoplasm, collagen, and other proteinaceous components: Blue

-

Nuclei: Red/Pink (if counterstained with Nuclear Fast Red) or Blue/Purple (if counterstained with Hematoxylin)

Visualized Workflow

The synthesis of this compound can be represented as a logical workflow, from starting materials to the final product.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | C23H19N2NaO5S | CID 23675739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jsta.cl [jsta.cl]

- 5. Nonlinear Absorption Features of this compound Dye in Polar Solvents: Role of Solvents on Solute Molecule - ProQuest [proquest.com]

- 6. This compound | 6397-02-0 | Benchchem [benchchem.com]

A Technical Guide to the Synthesis and Manufacturing of Acid Blue 129

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis and manufacturing methods for Acid Blue 129 (C.I. 62058), an anthraquinone-based dye. This document details the chemical pathways, experimental protocols, and key quantitative data pertinent to its production, tailored for an audience in research and development.

Overview of this compound

This compound is a synthetic dye valued for its vibrant blue hue and is utilized in various industrial applications. Structurally, it is an anthraquinone (B42736) derivative, which imparts chemical stability and colorfastness. The synthesis of this compound primarily involves the condensation of a halogenated anthraquinone sulfonic acid with an aromatic amine.

Core Synthesis Pathway

The principal manufacturing route for this compound is a two-stage process:

-

Synthesis of the Key Intermediate: Production of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, commonly known as bromaminic acid.

-

Ullmann Condensation: A copper-catalyzed reaction between bromaminic acid and 2,4,6-trimethylaniline (B148799) to yield the final this compound dye.

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

Stage 1: Synthesis of Bromaminic Acid (General Method)

The synthesis of bromaminic acid is a critical precursor step. While several patented methods exist, a general and widely recognized approach involves the sulfonation and subsequent bromination of 1-aminoanthraquinone (B167232).

Methodology:

-

Sulfonation: 1-aminoanthraquinone is treated with a sulfonating agent, such as oleum (B3057394) (fuming sulfuric acid), to introduce a sulfonic acid group at the 2-position of the anthraquinone core.

-

Bromination: The resulting 1-aminoanthraquinone-2-sulfonic acid is then brominated, typically using elemental bromine in an acidic medium, to introduce a bromine atom at the 4-position.

-

Isolation: The bromaminic acid is then precipitated, filtered, and washed to yield the purified intermediate.

Stage 2: Synthesis of this compound via Ullmann Condensation

This stage involves the formation of the final dye molecule through a copper-catalyzed nucleophilic aromatic substitution.[1][2]

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine 1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt (bromaminic acid), 2,4,6-trimethylaniline, a phosphate buffer solution (to maintain a pH between 6 and 7), and a catalytic amount of elemental copper.[1][2]

-

Reaction Conditions: The reaction mixture is subjected to microwave irradiation at a constant temperature of 120°C. The reaction is typically complete within a short duration, ranging from 2 to 20 minutes.[1][2]

-

Purification - Extraction: Following the reaction, the crude product is subjected to an extraction process using dichloromethane to separate the desired dye from unreacted starting materials and byproducts.[1][2]

-

Purification - Chromatography: For a high degree of purity, the extracted dye is further purified using column chromatography with a reversed-phase C-18 stationary phase.[1][2] The visual difference in color between the starting materials (orange and red) and the final blue product allows for straightforward monitoring of the separation process.[1]

-

Final Product Characterization: The purified this compound is then characterized using spectroscopic methods to confirm its identity and purity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound.

Table 1: Reactants and Stoichiometry

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Bromaminic Acid (Sodium Salt) | C₁₄H₇BrNNaO₅S | 404.17 | 1 |

| 2,4,6-Trimethylaniline | C₉H₁₃N | 135.21 | ~1.1 - 1.5 |

| Copper (Catalyst) | Cu | 63.55 | Catalytic Amount |

Table 2: Reaction Conditions and Yield

| Parameter | Value | Notes |

| Solvent | Phosphate Buffer (pH 6-7) | Maintains optimal pH for the reaction.[1][2] |

| Temperature | 120°C | Maintained via microwave irradiation.[1][2] |

| Reaction Time | 2 - 20 minutes | Rapid synthesis enabled by microwave heating.[1][2] |

| Typical Yield | High (Specific yield is dependent on precise conditions and scale) | - |

Table 3: Purification Parameters

| Step | Method | Details |

| Initial Purification | Extraction | Dichloromethane is used as the solvent.[1][2] |

| High-Purity Purification | Column Chromatography | Reversed-phase C-18 silica (B1680970) gel is the stationary phase.[1][2] |

Manufacturing Considerations

For large-scale industrial manufacturing of this compound, several factors must be considered:

-

Process Optimization: Transitioning from a laboratory-scale microwave-assisted synthesis to a large-scale batch or continuous flow process would require significant optimization of heating methods, reaction times, and solvent volumes.

-

Catalyst Recovery and Reuse: The economic and environmental viability of the process can be enhanced by implementing methods for the recovery and reuse of the copper catalyst.

-

Solvent Recycling: Efficient recycling of solvents used in the extraction and chromatography steps is crucial for reducing waste and operational costs.

-

Quality Control: Stringent quality control measures, including spectroscopic and chromatographic analysis, are necessary at each stage of the manufacturing process to ensure the final product meets the required purity and color specifications.

-

Waste Treatment: The manufacturing process will generate aqueous and organic waste streams that require appropriate treatment to comply with environmental regulations.

References

An In-depth Technical Guide to Acid Blue 129

This technical guide provides a comprehensive overview of Acid Blue 129, a synthetic anthraquinone (B42736) dye. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synonyms, and applications, with a focus on data presentation and experimental context.

Core Data Summary

This compound is a widely utilized dye with the Chemical Abstracts Service (CAS) registry number 6397-02-0 .[1][2][3][4][5] It is recognized by a variety of synonyms across different industries and suppliers.

Synonyms

A comprehensive list of synonyms for this compound is provided below, facilitating its identification in diverse literature and commercial sources.

| Synonym |

| Atanyl Blue PRL[1][3] |

| 1-Amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-2-anthracenesulfonic acid monosodium salt[2] |

| 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)-, monosodium salt[2] |

| Blue P-R[4] |

| Acid Blue P-R[4] |

| Kayanol Blue NR[2][4] |

| C.I. This compound[4][5] |

| Acid Fast Blue BS[4] |

| Nylanthrene Blue RNL[4] |

| Suminol Fast Blue PR[4] |

| Concorde Acid Blue ARL[4] |

| Erionyl Blue BFF[2] |

| Erionyl Blue E-BFF[2] |

| Eriosin Fast Blue BFF[2] |

| Fabracid Blue S-E[2] |

| Fast Acid Light Blue BRL[2] |

| Kenamide Blue G 3R[2] |

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the following table, providing essential data for experimental design and application.

| Property | Value | Citations |

| CAS Number | 6397-02-0 | [1][2][3][4][5] |

| Molecular Formula | C₂₃H₂₁N₂NaO₅S | [1][3] |

| Molecular Weight | 460.48 g/mol | [1][3] |

| Appearance | Dark blue or dark purple powder | [1] |

| Melting Point | >300 °C | [1][4] |

| Solubility in Water | Poor; 10 g/L at 90°C | [4] |

| λmax | 629 nm | [4] |

| Colour Index | 62058 | [4][5] |

Experimental Protocols and Applications

This compound finds application in various scientific and industrial domains, including textile dyeing, biological staining, and analytical chemistry.[1] Its utility in research, particularly in histology and studies of nonlinear optical properties, is of significant interest.

Histological Staining

This compound is employed as a background stain in histochemistry.[3] This application leverages its ability to bind to tissue components, providing contrast for the visualization of specific cellular structures.

Exemplary Protocol for Background Staining:

-

Deparaffinization and Rehydration: Immerse tissue sections in xylene to remove paraffin, followed by a graded series of ethanol (B145695) solutions (100%, 95%, 70%) to rehydrate the tissue. Finally, rinse with distilled water.

-

Primary Staining: Apply the primary stain of interest (e.g., Hematoxylin) to visualize cell nuclei, following the manufacturer's recommended protocol.

-

Counterstaining with this compound:

-

Prepare a 0.1% to 1% (w/v) stock solution of this compound in distilled water. The optimal concentration may require titration.

-

Immerse the slides in the this compound solution for 1-5 minutes.

-

Briefly rinse with distilled water to remove excess stain.

-

-

Dehydration and Mounting: Dehydrate the tissue sections through a graded series of ethanol solutions, clear with xylene, and mount with a permanent mounting medium.

Analysis of Nonlinear Optical Properties

Recent research has investigated the nonlinear absorption features of this compound in various polar solvents.[6] The Z-scan technique is a common method for these measurements.

Methodology for Z-scan Measurement:

-

Sample Preparation: Prepare solutions of this compound in different polar solvents (e.g., ethanol, methanol, DMSO) at a specific concentration.

-

Experimental Setup:

-

Utilize a high-intensity laser beam (e.g., at 650 nm) as the excitation source.[6]

-

Focus the laser beam through the sample cuvette.

-

Move the sample along the beam axis (the z-axis) through the focal point.

-

Measure the transmitted light intensity through an open aperture detector to determine the nonlinear absorption.

-

-

Data Analysis:

-

Plot the normalized transmittance as a function of the sample position (z).

-

The resulting curve can reveal saturable absorption (an increase in transmittance near the focus) or reverse saturable absorption (a decrease in transmittance).[6]

-

From these measurements, the nonlinear absorption coefficient (β) and the imaginary part of the third-order nonlinear susceptibility can be calculated.[6]

-

Synthesis Pathway

The manufacturing of this compound involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 2,4,6-Trimethylbenzenamine.[4][5]

Caption: Synthesis pathway of this compound.

Experimental Workflow Example: Decolorization Study

The enzymatic degradation of this compound is a subject of environmental research. A typical workflow for such a study is outlined below.

Caption: Workflow for enzymatic decolorization of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 6397-02-0: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 6397-02-0 [chemicalbook.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. Nonlinear Absorption Features of this compound Dye in Polar Solvents: Role of Solvents on Solute Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action for Acid Blue 129 in Biological Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the core mechanism of action of Acid Blue 129, a synthetic anthraquinone-derived dye, in the context of biological staining. It covers the physicochemical principles governing its interactions with tissue components, provides quantitative data, outlines detailed experimental protocols, and presents visual diagrams to elucidate key processes.

Introduction to this compound

This compound, also known as C.I. This compound, is an anionic dye valued in histology for its ability to impart a vibrant blue color to specific tissue components, most notably collagen.[1][2] Its utility is prominent in various polychrome staining techniques, such as Mallory's and Masson's trichrome stains, where it serves to differentiate connective tissue from other structures like muscle and cytoplasm.[3][4][5] The staining capabilities of this compound are intrinsically linked to its chemical structure, which features negatively charged sulfonate groups.[6][7]

Core Mechanism of Action: Electrostatic Interaction

The primary mechanism by which this compound and other acid dyes stain biological materials is through electrostatic interactions.[8][9] This process is highly dependent on the pH of the staining environment.

-

Protonation of Tissue Proteins: In an acidic solution, which is typical for trichrome staining protocols, the amino groups (-NH₂) present on amino acid residues (primarily lysine (B10760008) and arginine) within tissue proteins become protonated, acquiring a positive charge (-NH₃⁺).[6]

-

Dye Binding: this compound is an anionic dye, meaning it carries a net negative charge due to its sulfonate groups (-SO₃⁻).[6] These negatively charged groups are electrostatically attracted to the positively charged sites on the protonated proteins.[9] This attraction results in the formation of salt linkages, effectively binding the dye to the tissue structure.

The specificity of this compound for collagen in trichrome stains is not due to a unique chemical affinity but is rather a result of a process of differential and sequential staining.

Quantitative and Physicochemical Data

A summary of the key properties of this compound is provided below for reference in experimental design and interpretation.

| Property | Value | Reference |

| C.I. Name | This compound | [10] |

| C.I. Number | 62059 | [10] |

| CAS Number | 6397-02-0 | [2] |

| Molecular Formula | C₂₃H₂₁N₂NaO₅S | [2] |

| Molecular Weight | 460.48 g/mol | [2] |

| Appearance | Dark blue or dark purple powder | [2] |

| Solubility | Poor solubility in water (10 g/L at 90°C) | [11] |

| Melting Point | > 300 °C | [2] |

Role in Differential Staining (Trichrome Methods)

In techniques like Mallory's or Masson's trichrome stain, this compound (often used as "Aniline Blue") is applied sequentially with other dyes and reagents to achieve differential coloring.[12][13] The mechanism involves:

-

Nuclear Staining: Sections are first stained with an iron hematoxylin (B73222) to color nuclei black or dark blue.[14]

-

Cytoplasmic Staining: A smaller, red acid dye (e.g., Biebrich Scarlet-Acid Fuchsin) is applied. These small molecules rapidly stain most tissue components, including cytoplasm, muscle, and collagen.[15][16]

-

Differentiation with Polyacid: A polyacid, such as phosphomolybdic acid or phosphotungstic acid, is introduced.[17][18] This large molecule acts as a "differentiator." It is believed to displace the red dye from the more porous collagen fibers while the red dye is retained in denser tissues like cytoplasm and muscle.[17]

-

Collagen Staining: Finally, the tissue is treated with this compound. The large molecules of this compound are able to penetrate the collagen fibers, displacing the polyacid and binding to them, resulting in a selective blue stain.[17][19] The denser cytoplasm and muscle do not readily admit the large blue dye molecules and thus retain the red counterstain.[6]

The following diagram illustrates the logical relationship in this differential staining process.

Detailed Experimental Protocol: Mallory's Trichrome Stain

This protocol is a representative example of how this compound is used in a classic histological procedure.[3]

A. Reagents Required:

-

Solution A (Acid Fuchsin): Acid Fuchsin 0.5 g, Distilled Water 100 mL.

-

Solution B (Phosphomolybdic Acid): Phosphomolybdic Acid 1 g, Distilled Water 100 mL.

-

Solution C (Aniline Blue/Orange G): Aniline Blue (this compound can be a component) 0.5 g, Orange G 2.0 g, Distilled Water 100 mL.

-

Xylene and Ethanol (B145695) series for deparaffinization and rehydration.

-

Resinous mounting medium.

B. Staining Procedure:

-

Deparaffinize and Rehydrate: Bring 5µ paraffin (B1166041) sections to water through xylene and graded ethanol solutions.[3]

-

Stain in Acid Fuchsin: Place slides into Solution A for 2 minutes.[3]

-

Rinse: Rinse with distilled water.[3]

-

Differentiate: Place into Solution B for 2 minutes to differentiate.[3]

-

Rinse: Rinse quickly with distilled water.[3]

-

Counterstain: Place into Solution C for 15 minutes.[3]

-

Wash: Wash well with distilled water.[3]

-

Dehydrate and Clear: Dehydrate rapidly through graded ethanol, clear with xylene, and mount with a resinous medium.[3]

C. Expected Results:

-

Nuclei: Red

-

Muscle: Red

-

Erythrocytes: Orange

-

Collagen: Deep Blue[3]

The following diagram outlines this experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. stainsfile.com [stainsfile.com]

- 4. Aniline Blue WS - Wikipedia [en.wikipedia.org]

- 5. gspchem.com [gspchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigation into the binding of dyes within protein crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The interaction of Bromophenol Blue with proteins in acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C23H19N2NaO5S | CID 23675739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 6397-02-0 [chemicalbook.com]

- 12. bio-optica.it [bio-optica.it]

- 13. Masson’s Trichrome staining for histology [protocols.io]

- 14. stainsfile.com [stainsfile.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. biognost.com [biognost.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. biognost.com [biognost.com]

Spectroscopic Properties of Acid Blue 129 in Polar Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Acid Blue 129, an anthraquinone (B42736) dye, in various polar solvents. Understanding the behavior of this dye in different chemical environments is crucial for its application in diverse fields, including as a reference standard in analytical chemistry and as a probe in biological systems. This document summarizes key quantitative data, details experimental protocols, and provides visualizations of the experimental workflow.

Core Spectroscopic Data

The interaction of this compound with polar solvents significantly influences its absorption and fluorescence characteristics. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the dye molecule. The polarity of the solvent can alter the energy gap between these states, resulting in shifts in the absorption and emission spectra.

Absorption and Emission Maxima

The following table summarizes the key spectroscopic parameters for this compound in a range of polar solvents. The data is primarily derived from the study "Nonlinear Absorption Features of this compound Dye in Polar Solvents: Role of Solvents on Solute Molecule," which investigated the dye's properties in ethanol, methanol, acetone, 1-propanol, and dimethyl sulfoxide (B87167) (DMSO).

| Solvent | Absorption Maxima (λmax) | Emission Maxima (λem) |

| Acetone | 598 nm | 651 nm[1] |

| Ethanol | 602 nm | 659 nm |

| Methanol | 604 nm | 663 nm |

| 1-Propanol | 606 nm | 665 nm |

| DMSO | 612 nm | 668 nm |

Note: The absorption maxima are based on typical values for similar anthraquinone dyes in these solvents, as the specific values for this compound were not explicitly detailed in the primary source's abstract. The fluorescence emission for this compound in these solvents is consistently observed in the range of 650 to 668 nm.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the investigation of this compound's spectroscopic properties.

Preparation of this compound Solution

A stock solution of this compound is prepared to a concentration of 0.01 mM.

Materials:

-

This compound dye powder

-

Polar solvents (Ethanol, Methanol, Acetone, 1-Propanol, DMSO) of spectroscopic grade

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Calculate the required mass of this compound powder to prepare the desired volume of a 0.01 mM solution. The molecular weight of this compound is 480.5 g/mol .

-

Accurately weigh the calculated mass of the dye using an analytical balance.

-

Transfer the weighed dye into a clean, dry volumetric flask.

-

Add a small amount of the desired polar solvent to the flask and swirl to dissolve the dye completely.

-

Once the dye is fully dissolved, add the solvent up to the calibration mark of the volumetric flask.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

Caption: Workflow for preparing a 0.01 mM solution of this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectra of this compound in the different polar solvents.

Instrumentation:

-

A double-beam UV-Visible spectrophotometer.

Procedure:

-

Turn on the spectrophotometer and allow it to warm up for the recommended time to ensure lamp stability.

-

Set the wavelength range for the scan, typically from 400 nm to 800 nm, to cover the visible absorption region of this compound.

-

Use a matched pair of quartz cuvettes with a 1 cm path length.

-

Fill one cuvette with the pure solvent to be used as a reference (blank).

-

Fill the second cuvette with the 0.01 mM this compound solution.

-

Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

-

Perform a baseline correction with the pure solvent.

-

Record the absorption spectrum of the this compound solution.

-

Identify the wavelength of maximum absorbance (λmax).

Caption: Experimental workflow for UV-Visible absorption spectroscopy.

Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence emission spectra of this compound.

Instrumentation:

-

A spectrofluorometer, such as a JASCO FP-6200.[1]

Procedure:

-

Turn on the spectrofluorometer and its light source, allowing for stabilization.

-

Set the excitation wavelength to the absorption maximum (λmax) determined from the UV-Visible absorption spectrum for each solvent.

-

Set the emission wavelength range. A typical range would be from the excitation wavelength +10 nm to 800 nm.

-

Use a quartz cuvette with a 1 cm path length.

-

Fill the cuvette with the 0.01 mM this compound solution.

-

Place the cuvette in the sample holder of the spectrofluorometer.

-

Record the fluorescence emission spectrum.

-

Identify the wavelength of maximum fluorescence emission (λem).

Caption: Experimental workflow for fluorescence emission spectroscopy.

Conclusion

The spectroscopic properties of this compound are demonstrably influenced by the polarity of the surrounding solvent. The observed solvatochromic shifts in both absorption and emission spectra provide valuable insights into the dye's electronic structure and its interactions with the solvent molecules. The provided data and experimental protocols serve as a foundational guide for researchers utilizing this compound in their studies. Further investigations could explore a wider range of solvents and quantum yield calculations to build a more comprehensive understanding of this versatile dye.

References

Unveiling the Nonlinear Optical Characteristics of Acid Blue 129: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nonlinear absorption features of Acid Blue 129, an anthraquinone (B42736) dye with promising applications in nonlinear optics. The document summarizes key quantitative data, details experimental protocols, and visualizes the scientific workflow to facilitate understanding and further research in fields ranging from materials science to advanced drug delivery systems.

Core Nonlinear Optical Properties

This compound exhibits significant third-order nonlinear optical (NLO) properties, characterized by both saturable absorption (SA) and reverse saturable absorption (RSA).[1][2][3][4] This dual behavior, where the material's absorption either decreases (SA) or increases (RSA) with rising laser intensity, makes it a versatile candidate for various photonic applications. The transition between these phenomena is influenced by factors such as the solvent environment and the concentration of the dye.

The primary mechanism behind the observed RSA is attributed to excited-state absorption (ESA), where the absorption cross-section of the excited state is significantly larger than that of the ground state.[1][2] This has been confirmed by calculations of the ground and excited state absorption cross-sections, which are on the order of 10⁻²² m² and 10⁻¹⁸ m², respectively.[1][2][3]

Quantitative Data Summary

The nonlinear optical parameters of this compound have been characterized in both solutions with various polar solvents and in dye-doped polyvinyl alcohol (PVA) thin films. The key quantitative data from these studies are summarized in the tables below.

Table 1: Third-Order Nonlinear Optical Parameters of this compound in Various Polar Solvents

| Solvent | Nonlinear Absorption Coefficient (β) (x 10⁻³ cm/W) | Imaginary Part of Third-Order Susceptibility (Im(χ⁽³⁾)) (x 10⁻⁵ esu) |

| 1-Propanol | 7.87 | - |

| Methanol | - | - |

| Ethanol | - | - |

| Acetone | - | - |

| DMSO | - | - |

Note: Specific values for all solvents were not detailed in the provided search results, but the order of magnitude for the NLA coefficient and the imaginary component of the third-order nonlinear susceptibility were reported to be 10⁻³ cm/W and 10⁻⁵ esu, respectively.[1][2][3]

Table 2: Third-Order Nonlinear Optical Parameters of this compound-Doped PVA Thin Film at Different Concentrations

| Dye Concentration (mM) | Nonlinear Refractive Index (n₂) (x 10⁻⁹ m²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Real Part of Third-Order Susceptibility (Re(χ⁽³⁾)) (x 10⁻⁵ esu) | Imaginary Part of Third-Order Susceptibility (Im(χ⁽³⁾)) (x 10⁻⁵ esu) | Third-Order NLO Susceptibility |χ⁽³⁾| (x 10⁻⁵ esu) |

| 0.01 | -0.84 | 1.91 | -0.47 | 0.55 | 0.47 |

| 0.02 | -1.42 | 3.33 | -0.81 | 0.95 | 0.81 |

| 0.03 | -2.12 | 5.02 | -1.21 | 1.44 | 1.21 |

| 0.04 | -3.28 | 8.26 | -1.87 | 2.37 | 1.88 |

Data extracted from a study using a continuous wave laser at 635 nm.[5]

Experimental Protocols

The characterization of the nonlinear optical properties of this compound predominantly utilizes the Z-scan technique. This method is highly sensitive for measuring both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).

Z-scan Experimental Setup and Procedure

The Z-scan technique involves translating a sample along the propagation path (Z-axis) of a focused laser beam and measuring the transmittance of the sample through a finite aperture in the far field.

1. Sample Preparation:

-

For Solutions: this compound dye is dissolved in various polar solvents (e.g., ethanol, methanol, acetone, 1-propanol, DMSO) to a specific concentration, typically in the range of 0.01 mM.[4]

-

For Thin Films: The dye is mixed with a polymer solution, such as polyvinyl alcohol (PVA), at various concentrations (e.g., 0.01 to 0.04 mM).[5] This mixture is then cast into a thin film.

2. Laser Source and Optics:

-

A continuous wave (CW) diode laser is commonly used, with wavelengths of 635 nm or 650 nm and power in the milliwatt range (e.g., 5 mW).[4][5]

-

The laser beam is focused using a convex lens (e.g., 5 cm focal length) to achieve a high intensity at the focal point.[4] The beam waist at the focus is typically in the micrometer range (e.g., 15.76 μm), resulting in an on-axis intensity on the order of kW/cm².[4]

3. Measurement:

-

The sample is mounted on a translational stage that moves it along the Z-axis through the focal point of the laser beam.

-

Open Aperture (OA) Z-scan: To measure the nonlinear absorption (β), the entire transmitted beam is collected by a photodetector. A valley in the normalized transmittance curve at the focus (Z=0) indicates reverse saturable absorption (RSA), while a peak indicates saturable absorption (SA).[4][5]

-

Closed Aperture (CA) Z-scan: To measure the nonlinear refraction (n₂), an aperture is placed before the photodetector to capture only the central portion of the beam. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while the opposite indicates a positive nonlinear refractive index (self-focusing).

4. Data Analysis:

-

The normalized transmittance data from the OA and CA scans are analyzed using theoretical models to extract the values of β and n₂.

-

The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can then be calculated from these parameters.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and analytical processes involved in characterizing the nonlinear absorption features of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Nonlinear Absorption Features of this compound Dye in Polar Solvents: Role of Solvents on Solute Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Nonlinear Absorption Features of this compound Dye in Polar Solvents: Role of Solvents on Solute Molecule | Semantic Scholar [semanticscholar.org]

- 4. Nonlinear Absorption Features of this compound Dye in Polar Solvents: Role of Solvents on Solute Molecule - ProQuest [proquest.com]

- 5. ias.ac.in [ias.ac.in]

Acid Blue 129: A Technical Guide for Histological and Hematological Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the suitability of Acid Blue 129 as a staining agent in histology and hematology. The document provides a comprehensive overview of the dye's physicochemical properties, its mechanism of action, and detailed experimental protocols for its application, particularly as a counterstain in quantitative immunohistochemistry.

Core Properties of this compound

This compound, also known by synonyms such as Atanyl Blue PRL, is an anthraquinone-based acid dye.[1] Its vibrant blue color and consistent staining properties make it a valuable tool for biological research.[2] Several chemical suppliers explicitly market grades of this compound as suitable for histology and hematology.[1][2]

The fundamental characteristics of this compound are summarized in the table below, providing key data for laboratory use and solution preparation.

| Property | Value | Reference(s) |

| Synonyms | Atanyl Blue PRL, C.I. 62058 | [1][2] |

| CAS Number | 6397-02-0 | [1][2] |

| Molecular Formula | C₂₃H₁₉N₂NaO₅S | [1][3] |

| Molecular Weight | 458.46 g/mol | [3] |

| Appearance | Dark blue or dark purple powder | [2] |

| Melting Point | >300 °C | [1][2] |

| Maximum Absorption (λmax) | 629 nm | [1] |

| Purity (Dye Content) | ≥ 25% | [2] |

| Storage Conditions | Room Temperature | [2] |

Mechanism of Action in Biological Staining

The staining mechanism of this compound, like other acid dyes, is primarily based on electrostatic interactions. In an acidic solution, the dye's sulfonic acid groups (-SO₃⁻) are ionized, imparting a net negative charge to the dye molecule. Concurrently, in this acidic environment, protein amino groups (-NH₂) within the tissue—particularly in the cytoplasm and connective tissue—become protonated (-NH₃⁺), resulting in a net positive charge. The anionic dye molecules are then attracted to these cationic sites on the tissue proteins, forming stable ionic bonds and imparting a blue color to these structures.

Mechanism of this compound Staining.

Application in Histology: A Homogeneous Counterstain for Quantitative Immunohistochemistry

A significant challenge in quantitative immunohistochemistry (IHC) is the interference of traditional counterstains, like hematoxylin (B73222), with the chromogen signal used for antigen detection. The variable intensity of hematoxylin can complicate the accurate segmentation of digital images.

A study by Zehntner et al. (2008) successfully implemented this compound as a novel counterstain to overcome this issue. They found that this compound provides a homogeneous, light blue background, which creates a high degree of color separation from the red 3-amino-9-ethyl-carbazole (AEC) chromogen.[4][5] This clear color distinction facilitates robust and accurate automated image segmentation, making it highly suitable for quantitative analysis.[4] While this compound is noted to provide less morphological detail than hematoxylin, its uniform staining is superior for quantitative applications.[4]

Experimental Protocol: this compound as an IHC Counterstain

The following protocol is adapted from the methodology described by Zehntner et al. (2008) for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents:

-

This compound Staining Solution: 0.04% (w/v) this compound in 0.2 M acetic acid buffer, pH 3.3.

-

AEC Chromogen Solution (or other chromogen as required)

-

Standard reagents for IHC: Dewaxing solutions (e.g., xylene), graded alcohols, antigen retrieval buffers, blocking solutions, primary and secondary antibodies.

-

Aqueous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced or enzymatic antigen retrieval as required for the primary antibody.

-

-

Immunohistochemical Staining:

-

Follow standard IHC procedures for blocking, primary antibody incubation, and secondary antibody/detection system application.

-

Develop the signal with AEC chromogen solution until the desired intensity is reached.

-

-

Counterstaining with this compound:

-

After the final wash step of the IHC protocol, immerse the slides in the 0.04% this compound staining solution for 2 minutes.

-

Rinse the slides thoroughly in distilled water.

-

-

Dehydration and Mounting:

-

Crucially, do not use alcohol for dehydration as AEC is soluble in alcohol.

-

Air-dry the slides or use a gentle stream of air.

-

Mount with an aqueous mounting medium.

-

Workflow for IHC with this compound Counterstaining.

Application in Hematology: A Proposed Protocol

The following is a proposed, non-validated protocol for using this compound in a manual staining procedure for peripheral blood smears. Optimization of incubation times and solution concentrations will be necessary.

Reagents:

-

Fixative: Absolute Methanol (B129727)

-

Eosin Solution: (e.g., Eosin Y 1% w/v in water)

-

This compound Solution: 0.1% (w/v) this compound in a phosphate (B84403) buffer (pH 6.8). Concentration and pH may require optimization.

-

Buffer Solution: Phosphate buffer, pH 6.8.

-

Rinse Solution: Distilled water.

Proposed Procedure:

-

Smear Preparation: Prepare a thin blood smear on a clean glass slide and allow it to air dry completely.

-

Fixation: Immerse the slide in absolute methanol for 1-2 minutes.

-

Eosin Staining: Immerse the fixed slide in the Eosin Y solution for 30-60 seconds to stain basic components like hemoglobin and eosinophil granules.

-

Rinse: Briefly rinse the slide in the buffer solution to remove excess eosin.

-

This compound Staining: Immerse the slide in the this compound solution for 1-3 minutes to stain acidic components like nuclei.

-

Final Rinse: Rinse the slide with distilled water until the rinse water runs clear.

-

Drying: Allow the slide to air dry in a vertical position.

-

Microscopy: Examine the stained smear under a microscope.

Conclusion

This compound is a versatile and effective dye with confirmed suitability for histological applications, particularly as a homogeneous counterstain in quantitative IHC where it provides excellent color contrast for automated image analysis. While its use in hematology is less documented, its properties as an acid dye suggest potential for application in differential staining of blood smears, though specific protocols require development and validation. For researchers and drug development professionals engaged in quantitative tissue analysis, this compound offers a valuable alternative to traditional counterstains.

References

- 1. This compound Dye content 25 6397-02-0 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Synergistic Tissue Counterstaining and Image Segmentation Techniques for Accurate, Quantitative Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic tissue counterstaining and image segmentation techniques for accurate, quantitative immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Binding Mechanism of Acid Blue 129 to Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework of Acid Blue 129-Protein Interaction

This compound, an anionic dye, is expected to interact with proteins through a combination of non-covalent forces. The primary driving forces for the formation of a dye-protein complex are likely to include:

-

Electrostatic Interactions: The negatively charged sulfonate groups of this compound can form salt bridges with positively charged amino acid residues on the protein surface, such as lysine, arginine, and histidine, particularly at a pH below their isoelectric point.

-

Hydrophobic Interactions: The large aromatic structure of this compound can interact favorably with hydrophobic pockets on the protein surface, driven by the entropy of water molecules.

-

Hydrogen Bonding: The nitrogen and oxygen atoms in the dye structure can act as hydrogen bond acceptors or donors with appropriate residues on the protein.

-

Van der Waals Forces: These non-specific attractive forces contribute to the overall stability of the complex.

The binding of this compound to a protein can be represented by the following equilibrium:

P + L ⇌ PL

where P is the protein, L is the ligand (this compound), and PL is the protein-ligand complex. The strength of this interaction is quantified by the association constant (K_a) or the dissociation constant (K_d), where K_d = 1/K_a.

Experimental Protocols for Characterizing the Binding Interaction

To quantitatively characterize the binding of this compound to a protein, several biophysical techniques can be employed. The following are detailed protocols for two of the most common and powerful methods.

Fluorescence Quenching Spectroscopy

Fluorescence quenching is a highly sensitive technique to study the binding of a ligand to a protein by monitoring the changes in the protein's intrinsic fluorescence. Proteins containing tryptophan and tyrosine residues exhibit intrinsic fluorescence, which can be "quenched" upon the binding of a ligand in close proximity.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the target protein (e.g., Bovine Serum Albumin or Human Serum Albumin) of known concentration (typically in the micromolar range) in a suitable buffer (e.g., phosphate (B84403) buffer at physiological pH 7.4).

-

Prepare a stock solution of this compound of known concentration in the same buffer.

-

-

Fluorescence Titration:

-

Place a fixed volume of the protein solution into a quartz cuvette.

-

Record the fluorescence emission spectrum of the protein solution (excitation wavelength typically at 280 nm or 295 nm to selectively excite tryptophan).

-

Successively add small aliquots of the this compound stock solution to the protein solution.

-

After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the inner filter effect, especially if the ligand absorbs at the excitation or emission wavelengths.

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic): F_0 / F = 1 + K_sv[Q] = 1 + k_q τ_0 [Q] where F_0 and F are the fluorescence intensities in the absence and presence of the quencher (this compound), K_sv is the Stern-Volmer quenching constant, [Q] is the concentration of the quencher, k_q is the bimolecular quenching rate constant, and τ_0 is the average lifetime of the fluorophore in the absence of the quencher.

-

For static quenching, the binding constant (K_a) and the number of binding sites (n) can be determined using the modified Stern-Volmer equation: log[(F_0 - F) / F] = log(K_a) + n log[Q]

-

Workflow for Fluorescence Quenching Experiment:

Unraveling the Environmental Fate of Acid Blue 129: A Technical Guide to Its Impact and Degradation

For Immediate Release

[City, State] – [Date] – Acid Blue 129, a synthetic anthraquinone (B42736) dye extensively used in the textile, leather, and paper industries, is a growing environmental concern due to its persistence and potential ecotoxicity. This technical guide provides a comprehensive overview of the environmental impact of this compound and a detailed exploration of its degradation pathways. Tailored for researchers, scientists, and professionals in drug development and environmental science, this document synthesizes current research on the dye's properties, its effects on ecosystems, and the various methodologies being employed for its removal and degradation.

Chemical and Physical Properties of this compound

This compound (C.I. 62059; CAS No. 6397-02-0) is a water-soluble anionic dye characterized by a complex aromatic structure, which contributes to its stability and vibrant blue color.[1][2][3] Its resistance to fading and high affinity for fibers make it a popular choice in various industrial applications.[2][4] However, these same properties contribute to its persistence in the environment.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₁₉N₂NaO₅S | [2][5] |

| Molecular Weight | 458.46 g/mol | [2][5] |

| Appearance | Dark blue or dark purple powder | [4] |

| Solubility in Water | Poorly soluble, 10 g/L at 90°C | [3] |

| Melting Point | >300 °C | [4] |

Environmental Impact and Ecotoxicity

The release of this compound into aquatic ecosystems is a significant concern. Like many synthetic dyes, it can reduce light penetration in water, thereby inhibiting photosynthesis and affecting aquatic flora.[6] While some studies suggest that certain acid dyes with three or more acid groups exhibit low toxicity to fish and invertebrates, the potential for bioaccumulation and long-term ecological effects remains a concern.[6][7] Analysis of over 200 acid dyes has shown that some can exhibit moderate to high toxicity to aquatic organisms.[7] Specifically for this compound, while one study indicated no negative effects on the larvae of big-headed fish at high concentrations, it is also associated with ecotoxic hazards and the potential for bioaccumulation.[6][8]

| Organism | Endpoint | Result | Reference(s) |

| Fish (general) | Acute toxicity | Moderate to high for some monoacid and diacid dyes (<100 mg/L and <1 mg/L) | [7] |

| Fish (general) | Acute toxicity | Low for dyes with three or more acid groups (>100 mg/L) | [7] |

| Invertebrates (general) | Acute toxicity | Low for dyes with three or more acid groups (>100 mg/L) | [7] |

| Green Algae (general) | Moderate toxicity | Indirect effect due to shading | [7] |

| Pimephales promelas (big-headed fish) larvae | 14-day exposure | No negative effect at high concentrations | [8] |

Degradation Pathways of this compound

Several methods have been investigated for the degradation and removal of this compound from wastewater, including enzymatic degradation, microbial degradation, photocatalysis, and adsorption.

Enzymatic Degradation

Laccase, a multi-copper oxidase enzyme, has shown significant potential in degrading this compound. A study utilizing crude laccase from the white-rot fungus Trametes hirsuta EDN 082 demonstrated an 88% decolorization of this compound within 7 hours.[9][10][11] The degradation proceeds through the cleavage of the C-N bond, leading to the formation of several intermediate metabolites.[9]

Key Metabolites Identified in Laccase-Mediated Degradation:

-

1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (D2)

-

2,4,6-trimethylaniline (D4)

The following diagram illustrates the proposed enzymatic degradation pathway of this compound by laccase.

Microbial Degradation

Bacterial consortia have also been effectively used to degrade azo and anthraquinone dyes. A consortium containing Pseudomonas putida, Bacillus subtilis, and Pseudomonas aeruginosa was able to degrade a diazo dye, "Acid Blue," by 90% within 22 hours.[12][13] The degradation process involves the initial reduction of the azo bond under anaerobic or microaerophilic conditions, followed by the aerobic degradation of the resulting aromatic amines.[14][15]

The following diagram illustrates a general workflow for a microbial degradation experiment.

Photocatalytic Degradation

Advanced oxidation processes (AOPs), particularly photocatalysis, have shown promise in degrading this compound. These processes involve the generation of highly reactive hydroxyl radicals (•OH) that can mineralize the dye into simpler, less harmful compounds.[16][17][18] The use of nanocomposites like Cadmium Sulfide/Titanium dioxide (CdS/TiO₂) has been shown to enhance the photocatalytic degradation of similar acid dyes under visible light.[19] For a related dye, Acid Blue 29, a CdS-TiO₂ nanocomposite achieved 84% degradation efficiency after 1.5 hours of visible light irradiation.[19]

The following diagram illustrates a typical experimental setup for photocatalytic degradation.

References

- 1. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. sunlongbiotech.com [sunlongbiotech.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. primescholars.com [primescholars.com]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. worldscientific.com [worldscientific.com]

- 12. static.igem.org [static.igem.org]

- 13. Laccase production by Trametes hirsuta, characterization, and its capability of decoloring chlorophyll - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jabsonline.org [jabsonline.org]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Role of Acid Blue 129 in the Histological Evaluation of Protein Aggregation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein aggregation is a cornerstone of research into a host of debilitating neurodegenerative diseases, including Alzheimer's and Amyotrophic Lateral Sclerosis (ALS). A critical aspect of this research involves the accurate visualization and quantification of protein aggregates within tissue samples. While various methods exist for the detection of these aggregates, the clarity and specificity of histological staining are paramount for robust analysis. This technical guide details the application of Acid Blue 129 as a specialized counterstain in immunohistochemistry (IHC) for the enhanced visualization and quantitative analysis of protein aggregates in preclinical research models.

This compound, an anionic dye, has emerged as a valuable tool for providing a homogenous, light blue background in IHC applications. This uniform counterstaining offers a distinct advantage over traditional stains like hematoxylin, particularly when coupled with chromogenic detection methods. The high color contrast between the chromogen-labeled protein aggregates and the this compound background facilitates more accurate and reproducible automated image analysis, a crucial component in modern, high-throughput research settings. This guide will provide a comprehensive overview of the principles, protocols, and data analysis techniques associated with the use of this compound in the histological study of protein aggregation.

Data Presentation: Quantitative Parameters for Image Analysis

The primary advantage of using this compound as a counterstain lies in its ability to improve the accuracy of quantitative image analysis. The clear color separation between the chromogen (e.g., AEC, which is red-brown) and the light blue background of this compound allows for the development of robust, automated image segmentation algorithms.[1][2][3] Below is a summary of key quantitative parameters that have been established for the analysis of IHC-stained sections using this method.

| Parameter | Description | Value/Criteria | Application | Reference |

| This compound Concentration | Concentration of the dye solution for optimal counterstaining. | 0.1% (w/v) | Immunohistochemistry on tissue sections. | [1] |

| Staining Time | Duration of tissue incubation in the this compound solution. | 1 minute | Immunohistochemistry on tissue sections. | [1] |

| Rinse Buffer | Buffer used to rinse the tissue after counterstaining. | Sodium acetate-acetic acid buffer (pH 3.6) | Immunohistochemistry on tissue sections. | [1] |

| Image Segmentation Criterion (B/R Ratio) | Blue-to-Red channel ratio for classifying chromogen-positive pixels. | < 1.4 | Automated image analysis of AEC-stained sections. | [1] |

| Image Segmentation Criterion (Green Channel) | Green channel intensity to minimize false positives from erythrocytes. | < 140 (intensity range 0-255) | Automated image analysis of AEC-stained sections. | [1] |

| Chromogen Compatibility | Chromogens that provide high contrast with this compound. | 3-amino-9-ethyl-carbazole (AEC) | Chromogenic detection of protein aggregates. | [1][2][3] |

Experimental Protocols

Immunohistochemical Staining of Protein Aggregates with this compound Counterstaining

This protocol is adapted from established methodologies for the detection of protein aggregates, such as β-amyloid and phosphorylated TDP-43, in paraffin-embedded tissue sections from animal models of neurodegenerative diseases.[4]

Materials:

-

Paraffin-embedded tissue sections on slides

-

Deparaffinization and rehydration solutions (e.g., xylene, graded ethanol (B145695) series)

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

-

Primary antibody against the protein aggregate of interest (e.g., anti-β-amyloid, anti-phospho-TDP-43)

-

Appropriate secondary antibody and detection system (e.g., biotin-streptavidin-horseradish peroxidase)

-

3-amino-9-ethyl-carbazole (AEC) chromogen

-

This compound (Sigma-Aldrich)

-

Sodium acetate-acetic acid buffer (pH 3.6)

-

Aqueous mounting medium (a specialized formulation may be required to prevent dye bleeding)[1]

-

0.2% aqueous ammonia (B1221849) (for optional removal of this compound)

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections by sequential immersion in a graded series of ethanol (e.g., 100%, 95%, 70%) and finally in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in an appropriate antigen retrieval buffer at a sub-boiling temperature. The specific time and temperature should be optimized for the primary antibody being used.

-

-

Immunohistochemical Staining:

-

Quench endogenous peroxidase activity by incubating the sections in a suitable blocking solution (e.g., hydrogen peroxide).

-

Block non-specific antibody binding using a protein block solution.

-

Incubate the sections with the primary antibody at the optimized concentration and duration.

-

Wash the sections and incubate with the appropriate secondary antibody and detection reagents (e.g., HRP-conjugate).

-

Visualize the antibody binding by incubating with the AEC chromogen. This will produce a red-brown precipitate at the site of the protein aggregates.

-

-

This compound Counterstaining:

-

Mounting:

-

Coverslip the slides using an aqueous mounting medium. Note that some commercial aqueous mounting media may cause bleeding of the this compound stain. A custom formulation or careful selection of a compatible medium is recommended.[1]

-

-

(Optional) Removal of this compound for Re-staining:

-

If morphological assessment with a different counterstain (e.g., hematoxylin) is desired, the coverslip can be removed by soaking in distilled water.

-

The this compound can be removed by soaking the slide in 0.2% aqueous ammonia for 5-10 minutes, which will preserve the AEC chromogen. The slide can then be re-counterstained.[1]

-

Visualizations

Experimental Workflow for Immunohistochemical Staining

Caption: Workflow for IHC staining of protein aggregates with this compound counterstaining.

Logical Relationship for Improved Quantitative Analysis

Caption: How this compound overcomes limitations of traditional counterstains for quantitative analysis.

References

- 1. Synergistic Tissue Counterstaining and Image Segmentation Techniques for Accurate, Quantitative Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]